molecular formula C8H7ClN2O2 B6245729 imidazo[1,5-a]pyridine-5-carboxylic acid hydrochloride CAS No. 2408957-51-5

imidazo[1,5-a]pyridine-5-carboxylic acid hydrochloride

Cat. No. B6245729
CAS RN: 2408957-51-5
M. Wt: 198.6
InChI Key:
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Description

Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . It has been a subject of intense research for numerous decades due to its unique chemical structure and versatility .


Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This includes methods involving cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .


Molecular Structure Analysis

The molecular structure of imidazo[1,5-a]pyridine-5-carboxylic acid is unique and versatile, contributing to its wide range of applications in medicinal chemistry . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .


Chemical Reactions Analysis

Imidazo[1,5-a]pyridine undergoes a variety of chemical reactions. A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This includes methods involving cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .

Safety and Hazards

The safety data sheet suggests that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

Imidazo[1,5-a]pyridine nuclei and derivatives have great potential in several research areas, from materials science to the pharmaceutical field . In recent years, many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for imidazo[1,5-a]pyridine-5-carboxylic acid hydrochloride involves the reaction of 2-aminopyridine with glyoxal in the presence of ammonium acetate to form imidazo[1,5-a]pyridine-5-carbaldehyde. This intermediate is then reacted with potassium cyanide to form imidazo[1,5-a]pyridine-5-carboxylic acid, which is subsequently converted to the hydrochloride salt by reaction with hydrochloric acid.", "Starting Materials": [ "2-aminopyridine", "glyoxal", "ammonium acetate", "potassium cyanide", "hydrochloric acid" ], "Reaction": [ "2-aminopyridine is reacted with glyoxal in the presence of ammonium acetate to form imidazo[1,5-a]pyridine-5-carbaldehyde.", "Imidazo[1,5-a]pyridine-5-carbaldehyde is reacted with potassium cyanide to form imidazo[1,5-a]pyridine-5-carboxylic acid.", "Imidazo[1,5-a]pyridine-5-carboxylic acid is reacted with hydrochloric acid to form imidazo[1,5-a]pyridine-5-carboxylic acid hydrochloride." ] }

CAS RN

2408957-51-5

Molecular Formula

C8H7ClN2O2

Molecular Weight

198.6

Purity

95

Origin of Product

United States

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